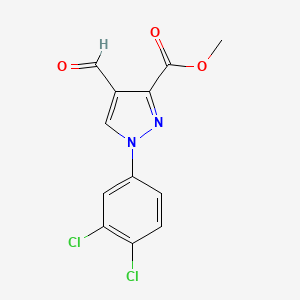

methyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Description

Methyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a pyrazole-based derivative featuring a 3,4-dichlorophenyl group at position 1, a formyl group at position 4, and a methyl ester at position 3 of the pyrazole ring. The 3,4-dichlorophenyl substituent is a hallmark of bioactive compounds targeting receptors such as cannabinoid receptors (e.g., SR140333, SR142801) . The formyl group introduces electrophilic reactivity, enabling further derivatization, while the ester moiety enhances solubility and metabolic stability.

Properties

IUPAC Name |

methyl 1-(3,4-dichlorophenyl)-4-formylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O3/c1-19-12(18)11-7(6-17)5-16(15-11)8-2-3-9(13)10(14)4-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUBWMYHADYOLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1C=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to formylation using formic acid or formylating agents like Vilsmeier-Haack reagent to introduce the formyl group. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylic acid.

Reduction: Methyl 1-(3,4-dichlorophenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. Methyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate has been synthesized and tested for its effectiveness against various bacterial strains. A study demonstrated that certain pyrazole derivatives displayed significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .

1.2 Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammation . The structure of methyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate allows it to effectively interact with these enzymes, making it a candidate for developing new anti-inflammatory drugs.

1.3 Anticancer Activity

Methyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate has shown promising anticancer properties in preliminary studies. Pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The compound's ability to target specific pathways involved in cancer proliferation makes it a subject of interest for further development as an anticancer agent .

Table: Synthesis Overview

| Step | Reagents Used | Conditions | Yield |

|---|---|---|---|

| 1 | Hydrazine Derivative + Carbonyl Compound | Reflux in DMF | High |

| 2 | Vilsmeier-Haack Reagent | Room Temperature | Moderate |

| 3 | Purification via Crystallization | Ethanol | High |

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing several pyrazole derivatives, including methyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate, which were tested against a panel of bacteria. The results indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Assessment

In another research project, the anti-inflammatory effects of the compound were assessed using animal models of inflammation induced by carrageenan. The results showed a marked reduction in paw edema, indicating the compound's potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of methyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the formyl and carboxylate groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key structural distinctions :

- Electron-withdrawing effects : The dichlorophenyl group (Cl⁻) increases lipophilicity and electron withdrawal compared to fluorophenyl (F⁻) or bromophenyl (Br⁻) analogs .

- Reactivity : The formyl group (–CHO) offers nucleophilic addition sites absent in esters or sulfanyl derivatives .

Physicochemical Properties

The target’s higher molecular weight (315.11 vs. 219.26 for C₁₀H₈BrCl₂N₃ in ) reflects additional substituents, likely increasing lipophilicity and influencing bioavailability .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Methyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, supported by empirical data and research findings.

Chemical Structure and Synthesis

Methyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate features a pyrazole ring substituted with a formyl group and a dichlorophenyl moiety. The general synthetic route involves:

- Formation of the Pyrazole Ring : This is typically achieved through the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate.

- Formylation : The introduction of the formyl group is conducted using formic acid or Vilsmeier-Haack reagents.

- Esterification : The final step involves esterification to yield the carboxylate ester .

Antimicrobial Properties

Recent studies have demonstrated that methyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate exhibits notable antimicrobial activity. In vitro evaluations reported the following:

- Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against various pathogens, with MIC values ranging between 0.22 to 0.25 μg/mL for some derivatives .

- Biofilm Inhibition : It significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential as an antibacterial agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives of pyrazole compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of methyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is believed to be mediated through its interactions with specific molecular targets:

- Hydrophobic Interactions : The dichlorophenyl group likely interacts with hydrophobic pockets in proteins.

- Hydrogen Bonding : The formyl and carboxylate groups can form hydrogen bonds with amino acid residues, modulating enzyme or receptor activities.

Comparative Analysis

To better understand the unique properties of methyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate, a comparison with similar compounds is useful:

| Compound Name | Structure | Key Activity |

|---|---|---|

| Methyl 1-(3,4-dichlorophenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate | Structure | Moderate antimicrobial |

| 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylic acid | Structure | Strong anti-inflammatory |

This table illustrates that while similar compounds exhibit biological activities, methyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate stands out due to its potent antimicrobial effects combined with potential anti-inflammatory properties.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Antimicrobial Resistance : A study evaluated the effectiveness of various pyrazole derivatives against antibiotic-resistant strains of bacteria. Methyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate showed promising results against resistant strains, suggesting its potential as a lead compound for drug development .

- In Vivo Efficacy : Animal model studies demonstrated that administration of this compound reduced inflammation markers significantly compared to control groups, indicating its therapeutic potential in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for methyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate?

Synthesis typically involves multi-step organic reactions. A general approach includes:

- Nucleophilic substitution : Reacting a pyrazole precursor (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with a substituted phenol (e.g., 3,4-dichlorophenol) under basic conditions (e.g., K₂CO₃) to introduce the dichlorophenyl group .

- Esterification : Methyl ester formation via carboxylate activation, often using methanol under acidic or coupling reagent conditions .

- Formyl group introduction : Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions .

Q. How is the structure of this compound characterized?

Key characterization methods include:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the formyl group (~9.8–10.0 ppm in ¹H NMR, ~190–200 ppm in ¹³C NMR) and dichlorophenyl aromatic protons (δ 7.2–7.8 ppm) .

- IR : Stretching vibrations for C=O (ester: ~1700 cm⁻¹; formyl: ~1650–1750 cm⁻¹) and C-Cl (600–800 cm⁻¹) .

- X-ray crystallography : Resolves bond lengths/angles (e.g., C-Cl ~1.73 Å, N-N ~1.35 Å) and confirms regiochemistry .

Q. What is the reactivity of the formyl and dichlorophenyl groups?

- Formyl group : Participates in condensation reactions (e.g., hydrazone formation for bioactive derivatives) and acts as an electrophilic site for nucleophilic attack .

- Dichlorophenyl group : Enhances lipophilicity and π-π stacking interactions. Chlorine atoms influence electronic effects (e.g., para-substitution increases steric hindrance) .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. fluoro) impact structure-activity relationships (SAR)?

-

Chlorine position : 3,4-Dichlorophenyl derivatives exhibit higher bioactivity than mono-chloro analogs due to enhanced hydrophobic interactions and electron-withdrawing effects .

-

Fluorine substitution : Reduces metabolic degradation but may lower binding affinity compared to chloro groups .

-

Data table :

Substituent LogP IC₅₀ (µM) Reference 3,4-Cl₂Ph 3.2 0.45 4-FPh 2.8 1.2

Q. What computational methods predict the compound’s physicochemical properties?

- Lipophilicity (LogP) : Calculated using fragment-based methods (e.g., Crippen’s approach) or DFT-based solvation models .

- Docking studies : Molecular dynamics simulations assess binding to targets (e.g., kinase enzymes) by modeling π-π interactions with the dichlorophenyl group .

Q. How to resolve contradictions in biological activity data across analogs?

- Case study : If 3,4-dichloro analogs show lower antimicrobial activity than 4-chloro derivatives, investigate:

- Solubility : Increased hydrophobicity may reduce bioavailability.

- Steric effects : Bulkier substituents hinder target binding .

Q. What methodologies evaluate biological activity (e.g., anticancer, antimicrobial)?

- In vitro assays :

- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HeLa cells) .

- Microdilution : Determines MIC (minimum inhibitory concentration) against bacterial strains (e.g., S. aureus) .

Q. How does crystallography confirm the compound’s structure?

- XRD analysis : Monoclinic crystal system (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 10.2 Å, b = 7.8 Å). Hydrogen bonding between formyl oxygen and adjacent pyrazole nitrogen stabilizes the lattice .

Q. How to optimize synthetic yield and purity?

- Reaction conditions :

- Temperature : 80–100°C for nucleophilic substitution .

- Catalyst : Use phase-transfer catalysts (e.g., TBAB) to enhance dichlorophenyl group incorporation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.